2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a methoxy group, a triazole ring, and a butyl chain .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a suitable benzamide derivative with a 1,2,3-triazole derivative . The 1,2,3-triazole ring could be synthesized using click chemistry, a reliable and efficient method for forming 1,2,3-triazole rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a methoxy group, a 1,2,3-triazole ring, and a butyl chain . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
- Researchers have synthesized and evaluated novel 1,2,4-triazole derivatives, including the compound , for their anticancer potential .
- Another study investigated 1,2,4-triazole hybrids, including related compounds, for their antiproliferative activity .
- Nitrogen-containing heterocycles often exhibit favorable pharmacokinetics and pharmacological properties .
Anticancer Activity
Antiproliferative Agents
Nicotinamide Derivative
Heterocyclic Pharmacophore
Cancer Prevention and Oxidative Stress
Future Directions
Mechanism of Action
Target of action
Benzamides and triazoles have been found to interact with a variety of biological targets. For instance, certain benzamides are known to inhibit specific enzymes, while triazoles can interact with a variety of enzymes and receptors .
Mode of action
The mode of action of benzamides and triazoles can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Benzamides and triazoles can be involved in a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in cell growth, inflammation, and various disease processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzamides and triazoles can vary widely depending on the specific compound. Factors such as the compound’s size, charge, and hydrophobicity can influence its pharmacokinetics .
Result of action
The molecular and cellular effects of benzamides and triazoles depend on their specific targets and mode of action. They can lead to changes in enzyme activity, gene expression, and cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzamides and triazoles .
properties
IUPAC Name |
2-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)13(10-19-16-8-9-17-19)18-15(20)12-6-4-5-7-14(12)21-3/h4-9,11,13H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFLDNEGUPUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.